molecular formula C13H10FNO3 B6389480 3-(2-Fluoro-3-methoxyphenyl)picolinic acid CAS No. 1261906-19-7

3-(2-Fluoro-3-methoxyphenyl)picolinic acid

Cat. No.: B6389480
CAS No.: 1261906-19-7
M. Wt: 247.22 g/mol
InChI Key: JRNKTMICWBSANG-UHFFFAOYSA-N
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Description

3-(2-Fluoro-3-methoxyphenyl)picolinic acid is an organic compound that belongs to the class of picolinic acid derivatives It is characterized by the presence of a fluorine atom and a methoxy group attached to a phenyl ring, which is further connected to a picolinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluoro-3-methoxyphenyl)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-fluoro-3-methoxyphenylboronic acid and picolinic acid.

    Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the reaction of 2-fluoro-3-methoxyphenylboronic acid with picolinic acid in the presence of a palladium catalyst and a base. This reaction forms the desired this compound.

    Reaction Conditions: The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours. Common solvents used include tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluoro-3-methoxyphenyl)picolinic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom and methoxy group on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the picolinic acid moiety.

    Coupling Reactions: The compound can be used in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield substituted derivatives, while oxidation and reduction can modify the functional groups on the picolinic acid moiety.

Scientific Research Applications

3-(2-Fluoro-3-methoxyphenyl)picolinic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: The compound’s unique chemical properties make it useful in the development of materials with specific functionalities, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-3-methoxyphenyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom and methoxy group can influence the compound’s binding affinity and specificity. The picolinic acid moiety can chelate metal ions, which may play a role in its biological activity. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Florpyrauxifen: A pyridinemonocarboxylic acid that is structurally similar but has additional substituents, including chlorine and amino groups.

    Picolinic Acid: The parent compound, which lacks the fluorine and methoxy substituents.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl group at a different position on the pyridine ring.

Uniqueness

3-(2-Fluoro-3-methoxyphenyl)picolinic acid is unique due to the presence of both a fluorine atom and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO3/c1-18-10-6-2-4-8(11(10)14)9-5-3-7-15-12(9)13(16)17/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRNKTMICWBSANG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=C(N=CC=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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